molecular formula C29H30N4O B5956513 5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B5956513
M. Wt: 450.6 g/mol
InChI Key: UPLNUUSZLKHJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidin-4(3H)-one derivative features a 6-methylpyrimidine core substituted at position 2 with a 4-(diphenylmethyl)piperazine group and at position 5 with a benzyl moiety. The diphenylmethyl group on the piperazine introduces significant lipophilicity, which may influence membrane permeability and protein binding, while the benzyl substituent could modulate steric and electronic properties .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-5-benzyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O/c1-22-26(21-23-11-5-2-6-12-23)28(34)31-29(30-22)33-19-17-32(18-20-33)27(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,27H,17-21H2,1H3,(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNUUSZLKHJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a pyrimidine ring, a piperazine moiety, and a benzyl group. Its chemical formula is C24H30N4C_{24}H_{30}N_4, and it exhibits properties typical of piperazine derivatives, which are often associated with various biological activities.

Antidepressant Activity

Research has indicated that compounds similar to 5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one may exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the role of piperazine derivatives in modulating serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, one study noted that similar piperazine-based compounds exhibited cytotoxic effects against breast cancer cells, indicating a potential pathway for further exploration in cancer therapeutics .

Antipsychotic Effects

Given its structural similarities to known antipsychotic agents, this compound may also serve as a candidate for treating schizophrenia and other psychotic disorders. The presence of the diphenylmethyl group is particularly relevant, as it enhances binding affinity to dopamine receptors .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AntidepressantDemonstrated modulation of serotonin receptors; potential for anxiety treatment.
AnticancerInhibition of growth in breast cancer cell lines; cytotoxic properties noted.
AntipsychoticSimilarities to established antipsychotic drugs; potential for treating schizophrenia.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, and the compound may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the DABO Family (HIV-1 RT Inhibitors)

highlights dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), such as F-DABOs (6-(2,6-difluorophenylmethyl)-substituted derivatives), which exhibit nanomolar potency (EC50: 40–90 nM) against HIV-1 reverse transcriptase (RT). Unlike these halogenated DABOs, the target compound lacks electron-withdrawing halogens on the benzyl group but incorporates a diphenylmethyl-piperazine. This substitution may reduce RT affinity due to diminished electron-withdrawing effects but could enhance off-target interactions via increased hydrophobicity .

Table 1: Key Structural and Activity Differences

Compound C-5 Substituent C-2 Substituent EC50 (HIV-1 RT) Selectivity Index
F-DABO (from ) 2,6-difluorobenzyl Alkylthio 40–90 nM >5000
Target Compound Benzyl 4-(Diphenylmethyl)piperazin-1-yl Not reported Not reported

Piperazine-Substituted Pyrido-Pyrimidinones ()

Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () and tankyrase inhibitors () feature piperazine moieties but differ in core structure (pyrido vs. pyrimidine) and substitution patterns. For example:

  • Tankyrase Inhibitor (PDB 3P0P) : Contains a 4-fluorophenylpiperazine and interacts with PARP domains via ionic (sulfate) and hydrophobic interactions .
  • Target Compound : The diphenylmethyl group may favor hydrophobic binding pockets over the fluorophenyl group’s mixed electronic effects. This could redirect activity from PARP enzymes to other targets, such as RT or kinases.

Pyrimidin-4(3H)-one Derivatives with Varied C-2 Substituents

Amino/Hydrazine Derivatives ()

Simpler analogs like 2-hydrazinyl-6-methylpyrimidin-4(3H)-one () lack the piperazine and benzyl groups, resulting in lower molecular complexity and likely reduced target affinity. This substitution may alter solubility and metabolic stability .

Piperazine Variants ()

The compound 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one () shares the piperazine moiety but substitutes the diphenylmethyl group with a 3-methoxyphenyl. The methoxy group’s electron-donating nature could enhance π-stacking interactions, while the butyl chain increases lipophilicity compared to the target’s benzyl group .

Table 2: Substituent Effects on Pharmacological Properties

Compound Type C-2 Group Key Properties Potential Target
Target Compound 4-(Diphenylmethyl)piperazin-1-yl High lipophilicity, aromatic interactions Enzymes (RT, kinases)
F-DABO () Alkylthio + 2,6-difluorobenzyl Electron-withdrawing, RT inhibition HIV-1 RT
Tankyrase Inhibitor (3P0P) 4-Fluorophenylpiperazine Ionic/hydrophobic interactions Tankyrase-2 (PARP domain)
Butyl-Methoxy Analogue () 3-Methoxyphenylpiperazine Enhanced solubility, H-bonding GPCRs, transporters

Biological Activity

5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzyl group and a piperazine moiety. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in drug development.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : It has been shown to interact with specific receptors, potentially including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Cell Signaling Pathways : It might influence cell signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Effects Demonstrates inhibitory activity against bacterial and fungal strains.
Neuroprotective Effects Potential protective effects on neuronal cells, beneficial in neurodegenerative diseases.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated significant growth inhibition with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent. The combination with standard chemotherapeutics showed enhanced efficacy, indicating a synergistic effect that warrants further investigation .

Antimicrobial Properties

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Neuroprotective Effects

Research into the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a mechanism through which it may protect against neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.